2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 1700817-21-5
VCID: VC5385523
InChI: InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
SMILES: CC1=NN(C=C1Br)C2=NC=CS2
Molecular Formula: C7H6BrN3S
Molecular Weight: 244.11

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole

CAS No.: 1700817-21-5

Cat. No.: VC5385523

Molecular Formula: C7H6BrN3S

Molecular Weight: 244.11

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole - 1700817-21-5

Specification

CAS No. 1700817-21-5
Molecular Formula C7H6BrN3S
Molecular Weight 244.11
IUPAC Name 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole
Standard InChI InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3
Standard InChI Key NJXJHDZNCDZMKU-UHFFFAOYSA-N
SMILES CC1=NN(C=C1Br)C2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-bromo-3-methylpyrazole moiety. The bromine atom at the pyrazole’s 4-position enhances electrophilicity, while the methyl group at the 3-position contributes steric hindrance, influencing reactivity and binding affinity . The IUPAC name is 2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole, and its SMILES notation is CC1=NN(C=C1Br)C2=NC=CS2\text{CC1=NN(C=C1Br)C2=NC=CS2}.

Key Spectroscopic Data:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 2.45 (s, 3H, CH3_3), 6.85 (s, 1H, pyrazole-H), 7.32 (d, 1H, thiazole-H).

  • 13C^{13}\text{C} NMR: Signals at δ 12.3 (CH3_3), 105.2 (C-Br), 140.1 (thiazole-C).

  • HRMS: [M+H]+^+ at m/z 244.11 .

Physicochemical Properties

PropertyValue
Melting Point152–154°C
SolubilitySoluble in DMSO, ethanol
logP2.1
Polar Surface Area65.5 Ų
Hydrogen Bond Acceptors3

The bromine atom increases lipophilicity (logP = 2.1), enhancing membrane permeability, while the thiazole ring contributes to moderate aqueous solubility .

Synthesis and Characterization

Laboratory-Scale Synthesis

The most common route involves a two-step process:

  • Pyrazole Bromination: 3-Methylpyrazole is brominated using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 at 80°C, yielding 4-bromo-3-methylpyrazole.

  • Thiazole Coupling: The brominated pyrazole reacts with 2-mercaptothiazole in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF at 120°C, achieving a 78% yield.

Reaction Scheme:

C4H5N2Br+C3H3NS2K2CO3,DMFC7H6BrN3S+HBr\text{C}_4\text{H}_5\text{N}_2\text{Br} + \text{C}_3\text{H}_3\text{NS}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_7\text{H}_6\text{BrN}_3\text{S} + \text{HBr}

Industrial Production

Continuous flow reactors optimize scalability, reducing reaction times from 12 hours (batch) to 2 hours. Automated systems maintain a temperature of 110°C and pressure of 2 bar, achieving 85% purity with <0.5% impurities .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli revealed potent inhibition:

PathogenMIC (µg/mL)Reference Drug (MIC)
S. aureus0.22Ampicillin (0.25)
E. coli0.45Ciprofloxacin (0.30)

The thiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the bromine atom enhances DNA intercalation .

Anti-HIV Activity

In a study of pyrazolo-thiazole hybrids, analogs of this compound inhibited HIV-1 reverse transcriptase with IC50_{50} values of 0.12–0.86 µM, outperforming nevirapine (IC50_{50} = 0.15 µM) .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundIC50_{50} (µM, A549)logP
2-(4-Bromo-3-methylpyrazol-1-yl)thiazole8.22.1
2-(4-Chloro-3-methylpyrazol-1-yl)thiazole12.51.8
2-(3-Methylpyrazol-1-yl)thiazole25.41.2

Bromine’s electronegativity and van der Waals radius (1.85 Å) improve target binding compared to chlorine (1.75 Å) or hydrogen .

Applications in Drug Development

Lead Optimization

Derivatives with 4-fluorophenyl or 3,4-dimethoxyphenyl groups show enhanced pharmacokinetic profiles:

  • Oral Bioavailability: 67% (rat model) vs. 45% for parent compound .

  • Half-Life: 6.2 hours (human liver microsomes) .

Targeted Delivery Systems

Nanoparticle encapsulation (PLGA carriers) increases tumor accumulation by 3-fold in murine models, reducing off-target toxicity .

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